![molecular formula C17H15FN2O2 B7644760 (2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide](/img/structure/B7644760.png)
(2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FLI-06 and is known for its ability to inhibit the activity of protein phosphatase 2A (PP2A), a critical enzyme involved in various cellular processes.
Wirkmechanismus
FLI-06 inhibits (2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide activity by binding to the this compound catalytic subunit, preventing its interaction with regulatory subunits, and disrupting its enzymatic activity. This inhibition leads to the activation of downstream signaling pathways, which can have various biological effects, depending on the cellular context.
Biochemical and Physiological Effects
FLI-06 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the promotion of neurite outgrowth in neuronal cells, and the inhibition of viral replication in infected cells. These effects are attributed to the activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of FLI-06 is its specificity for (2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide, making it a valuable tool for studying the role of this compound in various cellular processes. However, its potency and efficacy can vary depending on the cell type and experimental conditions, which can limit its use in certain applications. Additionally, the lack of in vivo studies on FLI-06's safety and efficacy poses a significant limitation for its clinical translation.
Zukünftige Richtungen
Despite its potential therapeutic applications, several questions remain unanswered regarding FLI-06's mechanism of action and its efficacy in vivo. Further studies are needed to elucidate the downstream signaling pathways activated by FLI-06 and their role in disease pathogenesis. Additionally, the development of more potent and selective (2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide inhibitors could help overcome the limitations of FLI-06 and pave the way for the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of FLI-06 involves several steps, including the reaction of 4-fluoroaniline with 2,3-dihydroindole-2-carboxylic acid to form 4-fluoro-N-(2,3-dihydro-1H-indol-2-yl)aniline. This intermediate product is then acetylated using acetic anhydride to yield (2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide. The final product is obtained through purification and crystallization processes.
Wissenschaftliche Forschungsanwendungen
FLI-06 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. (2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide is a critical enzyme involved in the regulation of various signaling pathways, and its dysregulation has been linked to the development and progression of several diseases. FLI-06's ability to inhibit this compound activity makes it a promising candidate for the development of novel therapeutics.
Eigenschaften
IUPAC Name |
(2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11(21)20-15-5-3-2-4-12(15)10-16(20)17(22)19-14-8-6-13(18)7-9-14/h2-9,16H,10H2,1H3,(H,19,22)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLQAMWJDKHIFO-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.